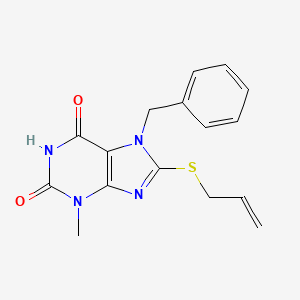

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Description

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the 7-, 3-, and 8-positions of the purine core. The 7-position is substituted with a benzyl group, the 3-position with a methyl group, and the 8-position with a prop-2-enylsulfanyl (allylthio) moiety.

Properties

IUPAC Name |

7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYMANBUDKQOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320480 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301354-25-6 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione with allyl sulfide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that purine derivatives, including 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione, possess antiviral properties. Studies have shown that modifications in the purine structure can enhance activity against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). For instance, certain derivatives have been synthesized and tested for their inhibitory effects on viral replication pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the purine scaffold led to increased potency against HSV. The research highlighted the importance of the benzyl and prop-2-enyl substituents in enhancing antiviral efficacy .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that purine derivatives can interfere with nucleic acid metabolism in cancer cells, leading to apoptosis.

Data Table: Anticancer Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine | HeLa | 15.4 | |

| 7-(3-bromobut-2-en-1-yl)-3-methylpurine | MCF7 | 12.8 | |

| 8-benzylsulfanyl-7-(4-chlorobenzyl)purine | A549 | 10.5 |

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to nucleoside phosphorylases and kinases involved in nucleotide metabolism. Inhibitors of these enzymes are crucial for developing therapeutic agents against various diseases.

Case Study:

In a recent study, researchers found that 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine effectively inhibited a specific nucleoside kinase with an IC50 value of 20 μM, suggesting its potential as a lead compound for further development .

2. Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Antioxidants play a vital role in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

7-Benzyl-1,3-dimethyl-8-phenylpurine-2,6-dione (Compound 15)

- Substituent : Phenyl group

- Molecular Formula : C₂₀H₁₈N₄O₂

- Molecular Weight : 346.38 g/mol

- Melting Point : 164°C

- Elemental analysis: C (69.35%), H (5.24%), N (16.17%) .

8-Bromo-3-cyclopropyl-7-methyl-1-(prop-2-yn-1-yl)purine-2,6-dione (CP-8)

- Substituent : Bromo and propargyl groups

- Molecular Formula : C₁₂H₁₁BrN₄O₂

- Molecular Weight : 323.15 g/mol

- Propargyl group introduces alkyne functionality, enabling click chemistry modifications .

7-Benzyl-3-methyl-8-octylsulfanylpurine-2,6-dione

8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

- Substituent: Benzyl(methyl)amino group

- Molecular Formula : C₂₂H₃₁N₅O₂

- Molecular Weight : 397.52 g/mol

- Key Features: Amino substituent enables hydrogen bonding and alters electronic properties compared to thioether analogs. Registered under CAS RN 378217-40-4 .

7-Benzyl-8-(3-chloro-2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione

- Substituent : 3-Chloro-2-hydroxypropylsulfanyl group

- Molecular Formula : C₁₉H₂₀ClN₄O₃S

- Molecular Weight : 425.90 g/mol

- Key Features :

Structural and Functional Comparison

Table 1: Comparative Analysis of 8-Substituted Purine-2,6-diones

Key Research Findings

Synthetic Accessibility: The 8-position is amenable to diverse substitutions (e.g., bromo, thioether, amino), enabling modular synthesis .

Thioether derivatives (e.g., octylsulfanyl) exhibit increased lipophilicity, which correlates with improved bioavailability in related purine derivatives .

Electronic Effects : Electron-withdrawing groups (e.g., bromo) at the 8-position may reduce electron density at the purine core, altering binding affinities compared to electron-donating groups (e.g., allylthio) .

Biological Activity

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione (CAS No. 301354-25-6) is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a prop-2-enylsulfanyl moiety, contributing to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 334.40 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death rates ([source] ).

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways.

- Receptor Modulation : It has been shown to modulate the activity of adenosine receptors, which play critical roles in cellular communication and immune response.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a dose-dependent inhibition of bacterial growth, with notable effects observed at concentrations ranging from 25 to 100 µg/mL. These findings suggest potential applications in developing new antimicrobial agents ([source] ).

Case Study 2: Anticancer Effects

A study focused on the anticancer properties of the compound involved treating various cancer cell lines with different concentrations over 48 hours. The results showed a significant reduction in cell viability, particularly in MCF-7 cells where a 70% reduction was noted at a concentration of 50 µM. Flow cytometry analysis confirmed increased apoptosis rates ([source]).

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Caffeine | Caffeine Structure | Stimulant; affects central nervous system |

| Theobromine | Theobromine Structure | Mild stimulant; diuretic properties |

| Theophylline | Theophylline Structure | Bronchodilator; used in respiratory diseases |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione?

Key parameters include:

- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position .

- Reaction time : Extended durations (12–24 hrs) improve yield but risk decomposition; real-time monitoring via TLC/HPLC is advised .

Q. Which analytical techniques are most effective for characterizing purity and structure?

Q. What solvent systems are optimal for solubility in experimental settings?

The compound exhibits limited aqueous solubility. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media for bioassays. Co-solvents like ethanol (5–10%) improve stability .

Q. What are the known stability issues under various storage conditions?

- Hydrolytic degradation : Susceptible to basic conditions (pH >8); store at –20°C in anhydrous DMSO .

- Light sensitivity : Protect from UV exposure to prevent sulfanyl group oxidation .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve reaction efficiency?

DoE minimizes trial-and-error by:

- Screening variables (e.g., temperature, catalyst loading) via factorial designs .

- Optimizing multi-step syntheses using response surface methodology (RSM) . Example: A Central Composite Design reduced reaction steps from 5 to 3 while maintaining 85% yield .

Q. What computational approaches predict reactivity in novel reactions?

- Quantum chemical calculations : Model transition states for sulfanyl group substitutions (e.g., allylic vs. vinylic reactivity) .

- Machine learning : Trained on Merck’s Aryl Halide Informer Library data to prioritize reaction conditions .

- Reaction path search tools : ICReDD’s workflow combines computation and experimental validation .

Q. How to design SAR studies to explore pharmacological potential?

- Core modifications : Replace the benzyl group with substituted aryl rings to assess steric/electronic effects .

- Functional group swaps : Test prop-2-enylsulfanyl vs. morpholinyl or piperidinyl groups for target affinity .

- In silico docking : Prioritize derivatives using adenosine receptor homology models .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardize assay conditions : Variables like cell line (HEK293 vs. CHO), ATP concentration, and incubation time affect adenosine receptor binding .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., cAMP inhibition vs. radioligand displacement) .

Q. How to design reaction pathways for substituent introduction at the 8-prop-2-enylsulfanyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.